Cas no 1367939-42-1 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
- INDEX NAME NOT YET ASSIGNED
-
- MDL: MFCD22071302
- Inchi: 1S/C7H9N3/c8-6-1-5-3-9-4-10-7(5)2-6/h3-4,6H,1-2,8H2
- InChI Key: YXHRTQHZGWZCCP-UHFFFAOYSA-N
- SMILES: NC1CC2=NC=NC=C2C1
INDEX NAME NOT YET ASSIGNED Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125877-500mg |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 500mg |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125877-5g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 5g |
$11115 | 2025-02-25 | |
eNovation Chemicals LLC | Y1125877-1g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 1g |
$3225 | 2025-02-21 | |
eNovation Chemicals LLC | Y1125877-5g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 5g |
$11115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1125877-5g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 5g |
$11115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125877-500mg |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 500mg |
$1765 | 2025-02-21 | |
eNovation Chemicals LLC | Y1125877-1g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 1g |
$3225 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125877-1g |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 1g |
$3225 | 2025-02-25 | |
eNovation Chemicals LLC | Y1125877-500mg |
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine |
1367939-42-1 | 95% | 500mg |
$1765 | 2025-02-25 |
INDEX NAME NOT YET ASSIGNED Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on INDEX NAME NOT YET ASSIGNED
Introduction to Compound CAS NO 1367939-42-1: A Comprehensive Overview
The compound identified by the CAS Registry Number 1367939-42-1 has emerged as a subject of significant interest in the field of biomedical research. This unique chemical entity holds promise for various applications, particularly in pharmacology and therapeutic development. As researchers continue to explore its properties, new insights are being uncovered that could potentially revolutionize the treatment of several diseases.
Understanding the structure and chemical properties of CAS NO 1367939-42-1 is crucial for harnessing its potential in drug discovery. Its molecular framework, characterized by distinct functional groups, enables it to interact with biological systems in ways that are both predictable and promising. Recent studies have focused on its bioavailability, metabolism, and toxicity profile, all of which are critical factors in determining its suitability as a candidate for clinical trials.
One of the most exciting aspects of CAS NO 1367939-42-1 is its demonstrated efficacy in preclinical models. Researchers have reported that this compound exhibits potent activity against a variety of disease targets, including cancer cells, inflammatory pathways, and neurodegenerative agents. These findings suggest that CAS NO 1367939-42-1 could play a pivotal role in the development of next-generation therapies for conditions such as oncology, autoimmune diseases, and nervous system disorders.
Recent advancements in synthetic chemistry have also enabled the large-scale production of CAS NO 1367939-42-1, making it more accessible for research purposes. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated its progression through the research pipeline. As a result, this compound is now being closely monitored by the scientific community as a potential breakthrough in biomedical innovation.
Another critical area of exploration involves the mechanism of action of CAS NO 1367939-42-1. By elucidating how it interacts with cellular machinery, scientists aim to refine its structure for improved efficacy and reduced side effects. This process involves intricate studies on enzyme inhibition, receptor modulation, and signal transduction, all of which are essential steps in drug development.
Furthermore, the safety profile of CAS NO 1367939-42-1 has been extensively evaluated to ensure its suitability for human use. Preclinical toxicology studies have indicated that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These results are encouraging and pave the way for phase I clinical trials, where its safety and efficacy will be tested in human subjects.
Looking ahead, the future of CAS NO 1367939-42-1 appears promising as it continues to undergo rigorous testing and optimization. Its unique pharmacokinetic properties and broad spectrum of activity make it a highly versatile candidate for multifunctional therapeutics. As research progresses, it is likely that new applications for this compound will be discovered, further solidifying its position at the forefront of biomedical advancements.
1367939-42-1 (INDEX NAME NOT YET ASSIGNED) Related Products
- 29879-69-4(2,3-dihydro-3-hydroxy-2-methyl-1H-Isoindol-1-one)
- 577985-02-5(9-methoxy-6-(propan-2-yl)-6H-indolo2,3-bquinoxaline)
- 864922-21-4(2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)
- 1256360-05-0(1-(Methoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)
- 1016704-64-5(3-Methoxy-4-(methylcarbamoyl)methoxybenzoic Acid)
- 2877643-34-8(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one)
- 1379365-18-0(1-(3,4-difluoro-5-methoxyphenyl)propan-1-ol)
- 1020174-05-3(Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate)
- 380584-27-0(2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine)
- 66104-81-2(Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate)



